2-(Bromomethyl)-5-methylfuran
Description
2-(Bromomethyl)-5-methylfuran is a halogenated furan derivative characterized by a bromomethyl (-CH₂Br) substituent at the 2-position and a methyl (-CH₃) group at the 5-position of the furan ring.
Properties
IUPAC Name |
2-(bromomethyl)-5-methylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIRJGAGQHWIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308108 | |
| Record name | 2-(Bromomethyl)-5-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57846-03-4 | |
| Record name | 2-(Bromomethyl)-5-methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57846-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-5-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-methylfuran typically involves the bromination of 5-methylfuran. One common method is the reaction of 5-methylfuran with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at a temperature of around 70°C. The bromination occurs selectively at the methyl group, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-methylfuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 5-methylfuran.
Scientific Research Applications
2-(Bromomethyl)-5-methylfuran has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functional materials, including polymers and resins.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-methylfuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the furan ring can participate in electrophilic aromatic substitution reactions. The compound’s reactivity is influenced by the electron-donating effect of the methyl group, which enhances the nucleophilicity of the furan ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(Bromomethyl)-5-methylfuran and related furanic compounds:
Key Observations:
Reactivity :
- The bromomethyl group in this compound enhances its electrophilicity compared to HMMF or DMF, favoring nucleophilic substitution reactions. This contrasts with DMF, which is stable and used as a solvent .
- Unlike 5-MF (an aldehyde), the bromomethyl derivative lacks carbonyl reactivity but offers halogen-mediated versatility in cross-coupling or polymerization .
Applications: DMF and 5-MF are well-documented in biofuel and polymer sectors, while brominated analogs like this compound are inferred to serve niche roles in synthetic chemistry (e.g., building blocks for pharmaceuticals or ligands) . Condensation products (e.g., 2-(2-furanylmethyl)-5-methylfuran) highlight the tendency of furan derivatives to form dimers/trimers under catalytic conditions, a property less relevant to bromomethyl-substituted monomers .
Structural Analogies :
- 5-(2-Bromoethyl)-2,3-dihydrobenzofuran shares functional group similarities (halogenated alkyl chain) but differs in aromatic framework (benzofuran vs. simple furan), influencing its pharmaceutical relevance.
Biological Activity
2-(Bromomethyl)-5-methylfuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant data and case studies.
- Molecular Formula : C_7H_7BrO
- Molecular Weight : 201.03 g/mol
- Structure : The compound features a furan ring with a bromomethyl group and a methyl substituent, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. One notable study assessed its cytotoxic effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 25 |
The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, suggesting that this compound may target specific cellular signaling pathways involved in cancer progression.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may interact with key enzymes and receptors involved in microbial metabolism and cancer cell proliferation. For instance, it has been shown to inhibit the activity of certain kinases that play crucial roles in cell signaling and growth.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers isolated various strains of bacteria from clinical samples and tested them against this compound. The compound demonstrated a broad spectrum of activity, particularly effective against multi-drug resistant strains. This highlights its potential utility in clinical applications where conventional antibiotics fail.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on different cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability compared to untreated controls. Flow cytometry analysis further confirmed increased apoptosis rates among treated cells, underscoring its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
